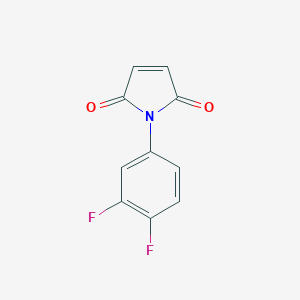

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse range of biological activities and applications in material science due to their unique structural features .

Synthesis Analysis

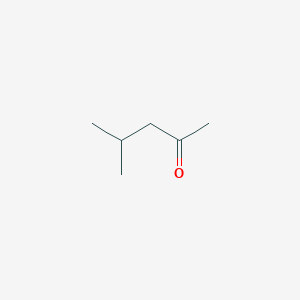

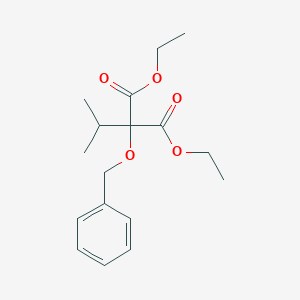

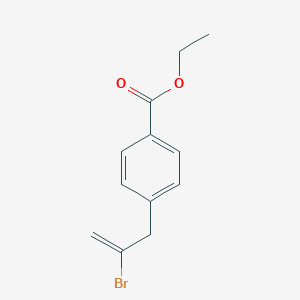

The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with substituents on the phenyl ring such as fluorine atoms, can be achieved through various synthetic methods. One approach involves the one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst, leading to tetraaryl derivatives . Another method includes the palladium-catalyzed aryl-aryl coupling reaction (Suzuki coupling) for the synthesis of π-conjugated polymers containing 1H-pyrrole-2,5-dione units . Additionally, electrophilic substitution reactions have been used to introduce various substituents onto the pyrrole ring .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a pyrrole ring fused with a dione moiety. The presence of substituents like fluorine atoms can influence the electronic properties of the molecule. The crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, reveals a rigid conformation with three connected rings, which may be similar in difluorophenyl derivatives .

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives participate in various chemical reactions due to their reactive carbonyl groups. They can undergo reactions with nucleophilic reagents, coupling with diazonium salts, and can be used to synthesize biologically active substances . The presence of electron-withdrawing groups like fluorine can enhance their electrophilic properties, making them suitable for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds exhibit strong fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . They also show good solubility and processability into thin films, which is beneficial for electronic applications . The introduction of electron-withdrawing groups such as fluorine atoms can enhance their electron-accepting capabilities, as well as their optical and electronic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs), including compounds like 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, are recognized for their wide applications in dyes, electronics, and imaging due to their outstanding optical properties. The synthesis and reactivity of DPPs have been explored extensively, revealing their potential in creating high-quality pigments and components for electronic devices like field-effect transistors and solar cells. Their linear and nonlinear optical properties are particularly notable, with significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections, making them attractive for future technological applications (Grzybowski & Gryko, 2015).

Electronic Device Applications

The structure of DPPs, including the 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione variant, makes them ideal for use in π-conjugated donor-acceptor type polymers. These polymers have shown high performance in electronic devices due to their optical and electrochemical characteristics. The synthesis and properties of these polymers, particularly those containing isoDPP, BDP, and NDP chromophores, have been reviewed, highlighting their potential in exceeding the performance of existing DPP-based electronic devices (Deng et al., 2019).

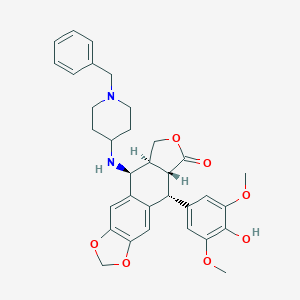

Medicinal Chemistry and Drug Discovery

Pyrrolidine derivatives, including those related to 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, have been extensively studied in medicinal chemistry. Their saturated structure allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. The review of bioactive molecules with pyrrolidine rings, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, underscores their importance in developing compounds for treating human diseases, with a focus on the stereogenicity of carbons affecting biological activity (Petri et al., 2021).

Catalysis and Synthetic Chemistry

The pyrano[2,3-d]pyrimidine scaffold, related to the structural class of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, serves as a key precursor in medicinal and pharmaceutical industries. The synthesis of substituted derivatives through one-pot multicomponent reactions using hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts has been reviewed, highlighting the broad catalytic applications for developing lead molecules (Parmar et al., 2023).

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNOVCCMWCOYQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369685 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

154505-91-6 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)

![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)